Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

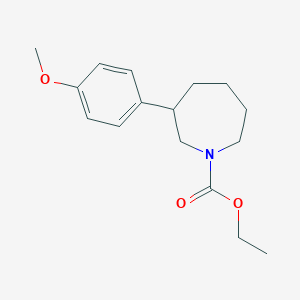

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate is a chemical compound that belongs to the class of azepane derivatives. Azepane derivatives are known for their diverse applications in synthetic chemistry and medicinal chemistry. This compound is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing heterocycle, and a methoxyphenyl group attached to the azepane ring.

Métodos De Preparación

The synthesis of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-methoxyphenylacetic acid with ethylamine in the presence of a dehydrating agent can lead to the formation of the desired azepane ring. The reaction conditions typically involve heating the reaction mixture under reflux with a suitable solvent such as dichloromethane or ethanol.

In industrial production, the synthesis of this compound may involve more efficient and scalable methods. Catalytic processes, such as palladium-catalyzed reactions, can be employed to enhance the yield and selectivity of the desired product. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or preparing derivatives for further functionalization.

Conditions :

-

Acidic Hydrolysis : HCl (6M) in refluxing ethanol/water (1:1) for 12 hours.

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol at 80°C for 8 hours.

Product :

3-(4-Methoxyphenyl)azepane-1-carboxylic acid.

Nucleophilic Substitution at the Azepane Nitrogen

The secondary amine in the azepane ring can participate in alkylation or acylation reactions.

N-Alkylation

Conditions :

-

Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ in DMF at 60°C for 6 hours.

Product :

N-Alkylated derivatives (e.g., N-methyl-3-(4-methoxyphenyl)azepane-1-carboxylate).

N-Acylation

Conditions :

-

Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine at 0°C to room temperature.

Product :

N-Acylated derivatives (e.g., N-acetyl-3-(4-methoxyphenyl)azepane-1-carboxylate).

Oxidation Reactions

The azepane ring’s nitrogen or adjacent carbons can undergo oxidation under controlled conditions.

Azepane N-Oxidation

Conditions :

-

Reaction with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C for 2 hours.

Product :

3-(4-Methoxyphenyl)azepane-1-carboxylate N-oxide.

C-H Oxidation

Conditions :

Product :

Ketone or hydroxylated derivatives, depending on the position of oxidation.

Reduction Reactions

While the azepane ring is typically saturated, unsaturated analogs (if present) can undergo hydrogenation.

Conditions :

Product :

Fully saturated azepane derivatives.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group.

Nitration

Conditions :

Product :

3-(4-Methoxy-3-nitrophenyl)azepane-1-carboxylate.

Sulfonation

Conditions :

Product :

3-(4-Methoxy-3-sulfophenyl)azepane-1-carboxylate.

Cross-Coupling Reactions

The compound may participate in palladium-catalyzed couplings if halogenated derivatives are synthesized.

Example :

Suzuki-Miyaura Coupling

Conditions :

Product :

Biphenyl or hete

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate and its derivatives have shown promise in various medicinal chemistry applications:

Drug Development

The compound is being investigated for its potential use as a precursor in the synthesis of pharmacologically active compounds, including:

- Diltiazem : A calcium channel blocker used to treat hypertension and angina. This compound serves as an intermediate in the synthesis of optically active Diltiazem .

- Dextromethorphan : An antitussive agent, where derivatives of this compound are explored for enhanced efficacy and reduced side effects .

Research indicates that compounds related to this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The structural features of the azepane ring may contribute to anti-inflammatory properties, warranting further investigation.

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound in various contexts:

Mecanismo De Acción

The mechanism of action of Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist of certain neurotransmitter receptors, influencing neuronal signaling and behavior.

The molecular targets and pathways involved in the compound’s mechanism of action depend on its specific structure and functional groups. Detailed studies using techniques such as molecular docking, enzyme assays, and cell-based assays are conducted to elucidate the precise interactions and effects of the compound.

Comparación Con Compuestos Similares

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate can be compared with other similar compounds, such as other azepane derivatives and methoxyphenyl-containing compounds. Some similar compounds include:

- Ethyl 3-(4-methoxyphenyl)piperidine-1-carboxylate

- Ethyl 3-(4-methoxyphenyl)morpholine-1-carboxylate

- Ethyl 3-(4-methoxyphenyl)pyrrolidine-1-carboxylate

Compared to these compounds, this compound has a unique seven-membered azepane ring, which may confer distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring also contributes to its specific reactivity and interactions with molecular targets.

Actividad Biológica

Ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological mechanisms, pharmacological applications, and research findings associated with this compound, highlighting its significance in various therapeutic contexts.

Chemical Structure and Properties

This compound features a seven-membered azepane ring and a methoxy-substituted phenyl group. This unique structure is pivotal in determining its biological activity, as it influences the compound's interaction with various molecular targets.

The mechanism of action for this compound involves its ability to interact with specific receptors and enzymes, potentially acting as an agonist or antagonist. These interactions can modulate neurotransmitter signaling pathways, which are crucial in treating neurological and psychiatric disorders. Research indicates that the compound may influence:

- Neurotransmitter Receptors : It has been suggested that the compound can bind to receptors involved in neurotransmission, impacting mood and cognitive functions.

- Enzymatic Activity : The compound may inhibit or modulate enzymes critical in various metabolic pathways, thereby influencing biological processes such as inflammation and cell proliferation.

Pharmacological Activities

This compound has shown promise in several pharmacological areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : There is emerging evidence suggesting that the compound may possess anticancer properties through mechanisms that involve the inhibition of specific cancer-related enzymes .

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways has been observed, which could be beneficial in treating chronic inflammatory conditions.

Case Studies and Research Findings

Recent studies have investigated the biological activity of this compound through various experimental approaches:

- In Vitro Studies : Research conducted using cell lines demonstrated the compound's ability to inhibit cell growth in certain cancer types, suggesting its potential as a therapeutic agent .

- Molecular Docking Studies : Computational analyses revealed favorable binding affinities to targets such as GABA receptors and specific kinases involved in cancer progression, indicating a potential mechanism for its biological effects .

- Animal Models : Animal studies have shown that administration of the compound leads to significant changes in behavior and physiological responses, supporting its role in modulating neurological functions .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 3-(4-chlorophenyl)azepane-1-carboxylate | Azepane derivative | Antimicrobial, anticancer |

| Ethyl 3-(4-methoxyphenyl)piperidine-1-carboxylate | Piperidine derivative | Neuroprotective |

| Ethyl 3-(4-methoxyphenyl)morpholine-1-carboxylate | Morpholine derivative | Anti-inflammatory |

This comparison illustrates how variations in structural components can lead to differing biological activities.

Propiedades

IUPAC Name |

ethyl 3-(4-methoxyphenyl)azepane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-3-20-16(18)17-11-5-4-6-14(12-17)13-7-9-15(19-2)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQJYGPVNIQMPPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCCCC(C1)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.